molecular formula C16H14N2O2S B5740538 2-(benzylthio)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-(benzylthio)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B5740538
M. Wt: 298.4 g/mol
InChI Key: AMNMNCDIOSLFSA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential biological activities.

Scientific Research Applications

Synthesis and Characterization

  • 2-(Benzylthio)-5-(2-Methoxyphenyl)-1,3,4-oxadiazole and its derivatives are often synthesized through multi-step chemical reactions. For instance, a related compound, 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, was synthesized using a process involving the formation of a hydrazone which was then cyclized to oxadiazole (Taha, Ismail, Imran, & Khan, 2014).

Liquid Crystalline Properties

  • Oxadiazole derivatives have been found to exhibit liquid-crystalline properties. A study described 2,5-asymmetric disubstituted [1,3,4]oxadiazole derivatives that demonstrated nematic and smectic C type structures with a wide range of stability for mesophases (Cioancă et al., 2011).

Antimicrobial Properties

  • Some 1,3,4-oxadiazole derivatives, similar in structure to 2-(Benzylthio)-5-(2-Methoxyphenyl)-1,3,4-oxadiazole, have demonstrated significant antibacterial and antifungal activities. For example, certain compounds synthesized from 5-chloro-2-methoxybenzohydrazide showed notable activity against several microbial strains (Kumar et al., 2013).

Spectral Luminescent Properties

  • The spectral luminescent properties of 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles, a similar class of compounds, were studied, showing high quantum yield luminescence in both polar and nonpolar solvents (Mikhailov et al., 2018).

Corrosion Inhibition

  • 1,3,4-Oxadiazole derivatives have been used as corrosion inhibitors for mild steel in acidic media. Their effectiveness was attributed to the adsorption of oxadiazole molecules on the metal surface, as seen in studies involving 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (Bouklah et al., 2006).

Antibacterial Activity

  • Novel 1,3,4-oxadiazole derivatives bearing a 5-chloro-2-methoxyphenyl moiety have been synthesized and characterized for their potential antibacterial activity, revealing that certain compounds exhibited significant activity against bacterial strains (Rai et al., 2009).

properties

IUPAC Name

2-benzylsulfanyl-5-(2-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-19-14-10-6-5-9-13(14)15-17-18-16(20-15)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNMNCDIOSLFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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